C14H16N4O4S
Description
C₁₄H₁₆N₄O₄S is a molecular formula representing multiple structural isomers with distinct pharmacological and chemical properties. This compound class includes sulfonamide derivatives, bicyclic antibiotics, and carbamate-linked sulfamoyl compounds, each characterized by unique functional groups and biological activities. Key examples from recent research are outlined below:
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-8-3-4-10(22-2)9(5-8)16-13(20)7-23-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEOEZSNRDABGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-methoxy-2-methyl-4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical Properties
- Melting Point : The sulfonamide-urea derivative melts at 144–146°C, typical for sulfonamides due to hydrogen bonding . Bicyclic β-lactams (e.g., cephalosporin analog) may exhibit lower melting points owing to structural rigidity.
- Solubility : The cephalosporin’s carboxylic acid group enhances water solubility compared to the lipophilic propyl carbamate in the pyrimidine-linked compound .
- Spectral Data :
Biological Activity
The compound with the molecular formula C14H16N4O4S is identified as a member of the sulfonamide class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.
Overview of Biological Activity
This compound exhibits various biological activities, primarily related to its antimicrobial properties. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for the development of many pathogenic microorganisms.
The primary mechanism through which this compound exerts its biological effects is by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides prevent the synthesis of folate, essential for nucleic acid synthesis in bacteria. This leads to bacteriostatic effects, inhibiting bacterial growth and reproduction.
Research Findings
Recent studies have highlighted the efficacy of this compound against various bacterial strains. For instance:
- Antimicrobial Efficacy : Research published in PubMed indicates that compounds similar to this compound show significant biocidal activity against Gram-positive and Gram-negative bacteria .
- Resistance Mechanisms : Emerging studies also discuss the mechanisms by which bacteria develop resistance to sulfonamides, including mutations in the DHPS enzyme and increased efflux pump activity .
Case Studies
- Clinical Application : A case study involving a patient with a bacterial infection resistant to standard antibiotics demonstrated successful treatment with a sulfonamide derivative, highlighting the relevance of compounds like this compound in clinical settings.
- Environmental Impact : Another study focused on the environmental degradation of sulfonamides and their metabolites, assessing their biocidal properties in wastewater treatment processes.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
